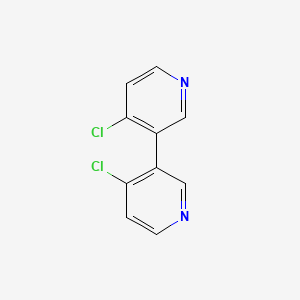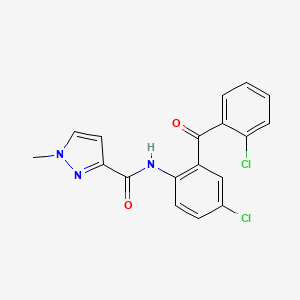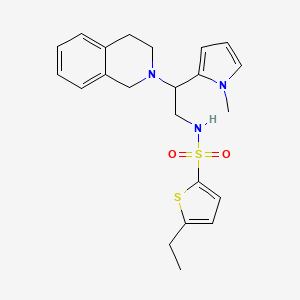![molecular formula C24H29N3O2S B2487910 N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 824978-63-4](/img/structure/B2487910.png)
N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that incorporate the 1,3,4-oxadiazole moiety, known for its diverse pharmacological activities. The interest in this particular molecule stems from its potential applications in various fields, including material science and pharmaceuticals, due to its unique chemical structure and properties.
Synthesis Analysis
The synthesis of this compound typically involves multi-step chemical reactions starting from basic aromatic acids or esters. These precursors are converted through a series of reactions into the desired 1,3,4-oxadiazole derivatives and then further functionalized to obtain the final compound. Key steps in the synthesis include esterification, hydrazide formation, cyclization to form the oxadiazole ring, and subsequent sulfanyl and acetamide group attachments (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of "N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide" is characterized by the presence of the 1,3,4-oxadiazole ring, a phenyl group, and sulfanyl and acetamide functionalities. These groups contribute to the molecule's stability, reactivity, and potential biological activity. The compound's structure has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, revealing its complex architecture and functional groups (Siddiqui et al., 2013).
Applications De Recherche Scientifique
Computational and Pharmacological Potential
Research has focused on the computational and pharmacological potential of 1,3,4-oxadiazole and its derivatives, exploring their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One study demonstrated that certain derivatives exhibit moderate inhibitory effects across various assays, indicating their potential in cancer therapy and inflammation management (Faheem, 2018).
Antimicrobial and Hemolytic Agents
The synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides has been explored for their antimicrobial and hemolytic activity. These derivatives show significant activity against selected microbial species, highlighting their potential as antimicrobial agents with relatively low toxicity (Rehman et al., 2016).
Pharmacological Activities
Another aspect of research has been the synthesis and characterization of various 1,3,4-oxadiazole and acetamide derivatives, evaluating their antibacterial, anti-enzymatic, and cytotoxic potential. This has led to the identification of compounds with significant inhibitory activity against gram-negative bacterial strains and insights into the cytotoxic behavior of these molecules, contributing valuable information for drug development (Nafeesa et al., 2017).
Inhibition of Glutaminase
The compound and its analogs have also been explored as inhibitors of kidney-type glutaminase (GLS), a therapeutic target in cancer. Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs has revealed compounds with similar potency to BPTES but improved solubility, offering promising avenues for cancer treatment (Shukla et al., 2012).
Safety And Hazards
This involves detailing the safety precautions that should be taken when handling the compound, as well as any potential hazards associated with its use.
Orientations Futures
This involves discussing potential future research directions or applications for the compound, based on its properties and effects.
Please consult with a professional chemist or a relevant expert for accurate information. It’s also important to note that handling chemicals should always be done with appropriate safety measures.
Propriétés
IUPAC Name |
N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-23(2,3)17-12-18(24(4,5)6)14-19(13-17)25-20(28)15-30-22-27-26-21(29-22)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOHGHDMAOCNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-di-tert-butylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)
![N,N-diphenyl-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2487828.png)
![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)
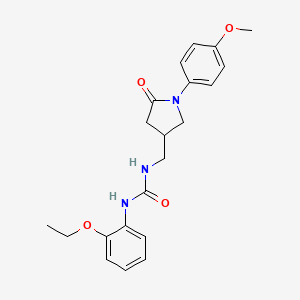
![N-{1,4-dioxaspiro[4.5]decan-8-ylidene}hydroxylamine](/img/structure/B2487833.png)
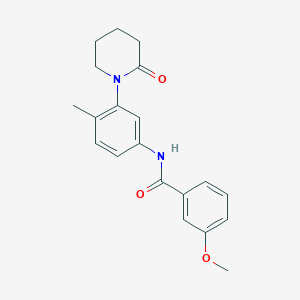
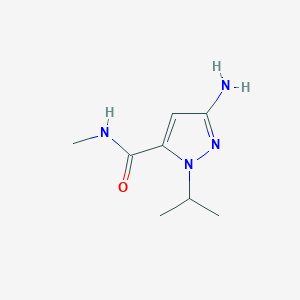
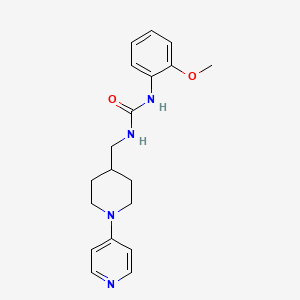
![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)
![3-(2-Chlorophenyl)-5-[2-(4-fluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2487843.png)
![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)
